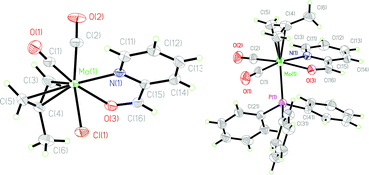Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes†
Dalton Transactions Pub Date: 2007-06-28 DOI: 10.1039/B702418E
Abstract
Thermally induced


Recommended Literature
- [1] Contents list
- [2] Mechanism of initiation of cumene autoxidation by palladium(0) complexes
- [3] Back cover
- [4] Laser assisted synthesis of anisotropic metal nanocrystals and strong light-matter coupling in decahedral bimetallic nanocrystals†
- [5] Hematopoietic stem and progenitor cells in adhesive microcavities†
- [6] Reactions of organic phosphates. Part VI. The hydrolysis of aryl phosphates
- [7] Tuning gelled lyotropic liquid crystals (LLCs) – probing the influence of different low molecular weight gelators on the phase diagram of the system H2O/NaCl–Genapol LA070
- [8] Identification of optimally stable nanocluster geometries via mathematical optimization and density-functional theory†
- [9] Plant chip for high-throughput phenotyping of Arabidopsis†
- [10] Front cover

Journal Name:Dalton Transactions
Research Products
-
CAS no.: 101870-60-4
-
CAS no.: 119670-11-0









